tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-9-5-7-15-10(9)8-13/h5,7H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUUGDFHOCKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465449 | |
| Record name | tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179060-28-7 | |
| Record name | tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate is in the field of medicinal chemistry. Compounds with similar structures have been studied for their potential pharmacological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of furo[2,3-c]pyridine exhibit antimicrobial properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Research indicates that compounds containing pyridine rings can interact with neurotransmitter systems. There is potential for this compound to be explored for neuroprotective effects against neurodegenerative diseases.
Organic Synthesis
In organic synthesis, this compound can act as an intermediate or building block for synthesizing more complex molecules:
- Building Block for Heterocycles : Its unique structure allows it to be utilized in synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Reagent in Reactions : It can be used as a reagent in various chemical reactions such as cyclization or functional group transformations.
Material Science
The compound's properties may also lend themselves to applications in material science:
- Polymer Chemistry : Due to its ability to undergo polymerization reactions, it could be explored as a monomer for creating new polymers with desirable characteristics.
- Chiral Materials : The presence of chiral centers makes it a candidate for developing chiral materials used in asymmetric synthesis or chiral catalysts.
Case Studies
- Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the synthesis of various furo[2,3-c]pyridine derivatives and their evaluation against bacterial strains. The results indicated promising activity against resistant strains when modified appropriately.
- Neuroprotective Research : In another research article focused on neuroprotection, derivatives similar to tert-butyl 4,7-dihydrofuro[2,3-c]pyridine were evaluated for their ability to inhibit neuroinflammation pathways. The findings suggested that modifications to the furo-pyridine structure could enhance neuroprotective efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs of tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, emphasizing differences in heteroatoms, substituents, and biological relevance.
Table 1: Structural and Functional Comparison of Furo/Thieno/Pyrazolo Analogs
Key Structural and Functional Differences
Heteroatom in Fused Ring: Furo[2,3-c]pyridine (oxygen): Enhances polarity and hydrogen-bonding capacity compared to sulfur-containing thieno analogs. This may improve solubility in aqueous environments . Thieno[2,3-c]pyridine (sulfur): Increases lipophilicity, favoring membrane permeability and bioavailability. Thioureido derivatives (e.g., 5k) show promise as hepatitis C virus (HCV) entry inhibitors due to sulfur’s nucleophilic reactivity .
Substituent Effects: tert-Butyl carboxylate: Provides steric bulk, reducing enzymatic degradation and improving metabolic stability compared to ethyl esters (e.g., ) . Thioureido and Benzoyl Groups (5k): Enhance binding affinity to viral proteins via hydrophobic and π-π stacking interactions. The 2-chlorobenzoyl moiety in 5k increases electrophilicity, aiding covalent bond formation with target enzymes . Cyano Groups: Act as strong electron-withdrawing groups, stabilizing intermediates in nucleophilic substitution reactions (e.g., ) .
Synthetic Efficiency: Thieno analogs (e.g., 5k) are synthesized via reflux conditions with yields >75%, indicating robust scalability . Pyrano[2,3-c]pyrrole derivatives (e.g., ) require organocatalysts, yielding 36%, suggesting more complex optimization .
Biological Activity
tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate (CAS No. 179060-28-7) is a synthetic compound with potential biological activities that merit detailed exploration. This article summarizes its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 223.27 g/mol
- Structural Characteristics : The compound features a furo[2,3-c]pyridine core, which is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxicity : Research indicates that derivatives of pyridine compounds can induce cytotoxic effects in cancer cell lines. For instance, studies on related pyridine compounds have shown significant cytotoxicity against melanoma and leukemia cells through mechanisms involving redox reactions and interactions with cellular thiols .
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes linked to disease progression, particularly in cancer and neurodegenerative disorders.
Study on Cytotoxic Effects
A notable study investigated the cytotoxic effects of pyridine derivatives on Friend erythroleukemia cells. The findings revealed that these compounds could significantly reduce cell viability through apoptosis induction and modulation of redox states in the cells .
Antioxidant Properties
In another study focusing on the antioxidant potential of various pyridine derivatives, it was found that certain structural modifications enhanced their capacity to protect against oxidative damage in neuronal cells. This suggests that this compound could similarly contribute to neuroprotection due to its structural attributes .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization or functionalization of dihydrofuropyridine intermediates. For example, analogous thieno[2,3-c]pyridine derivatives are synthesized using bromo-cyano precursors followed by Boc protection (tert-butoxycarbonyl) under reflux conditions with ethyl acetate/petroleum ether as eluents . Optimization involves adjusting solvent polarity (e.g., DMF or THF for polar intermediates) and reaction time to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity before final Boc protection .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- 1H-NMR to confirm hydrogen environments (e.g., tert-butyl protons at δ ~1.4 ppm and dihydrofuropyridine ring protons at δ 2.7–4.5 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ expected at ~265–275 Da) .
- HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the critical storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid moisture and heat, as Boc groups are prone to hydrolysis under acidic or humid conditions . For long-term stability, lyophilization is recommended for salt forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). For example, in tuberculosis drug discovery, analogs of this scaffold showed variable inhibition due to solvent-DMSO interactions . To mitigate:
Q. What strategies are effective for modifying the furopyridine core to enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute the furan oxygen with sulfur (thienopyridine) to improve metabolic stability, as seen in clopidogrel analogs .
- Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 3-position to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Prodrug design : Esterify carboxylate groups (e.g., ethyl or methyl esters) to enhance oral bioavailability, followed by in vivo hydrolysis .
Q. How should researchers analyze and validate unexpected byproducts during scale-up synthesis?
- LC-MS/MS to identify byproduct structures (e.g., de-Boc derivatives or ring-opened intermediates).
- Kinetic studies to determine if byproducts arise from temperature-sensitive side reactions (e.g., over 80°C leading to furan ring decomposition) .
- DoE (Design of Experiments) to optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and stirring rate .
Q. What computational methods are suitable for predicting the compound’s binding modes in enzyme inhibition studies?
- Molecular docking (AutoDock Vina, Glide) to model interactions with target enzymes (e.g., Mycobacterium tuberculosis alanine racemase) .
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Lys39 or Tyr265) .
- QM/MM to evaluate electronic effects of substituents on transition-state stabilization .
Methodological Considerations
Q. What analytical techniques are recommended for tracking degradation under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C and analyze via:
- UPLC-PDA to quantify degradation products.
- HRMS to identify hydrolyzed (e.g., loss of tert-butyl group) or oxidized metabolites .
- Plasma stability assays : Incubate with human plasma (1–24 hours) and measure intact compound using LC-MS/MS .
Q. How can researchers validate the role of the tert-butyl group in modulating solubility and target affinity?
- Comparative SAR : Synthesize analogs with alternative protecting groups (e.g., benzyl or allyl carbamates) and compare logD (octanol-water) and IC50 values .
- X-ray crystallography to resolve tertiary structure changes upon Boc removal (e.g., loss of hydrophobic interactions in enzyme active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
